TGFbeta1-IN-1

Beschreibung

TGFbeta1-IN-1 is a small-molecule inhibitor targeting transforming growth factor-beta 1 (TGF-β1), a cytokine central to processes like fibrosis, cancer progression, and immune regulation . TGF-β1 signals through serine/threonine kinase receptors (TβRI and TβRII), activating downstream Smad proteins to regulate gene expression. Dysregulated TGF-β1 signaling is implicated in pathologies such as colorectal cancer metastasis and myofibroblast activation . Preclinical studies suggest its utility in conditions like tissue fibrosis and malignancies driven by TGF-β1 overexpression .

Eigenschaften

Molekularformel |

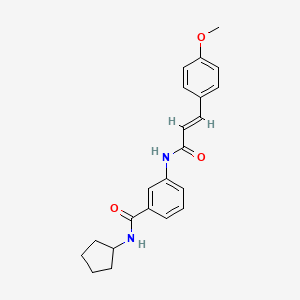

C22H24N2O3 |

|---|---|

Molekulargewicht |

364.4 g/mol |

IUPAC-Name |

N-cyclopentyl-3-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]benzamide |

InChI |

InChI=1S/C22H24N2O3/c1-27-20-12-9-16(10-13-20)11-14-21(25)23-19-8-4-5-17(15-19)22(26)24-18-6-2-3-7-18/h4-5,8-15,18H,2-3,6-7H2,1H3,(H,23,25)(H,24,26)/b14-11+ |

InChI-Schlüssel |

TZERIKHLXBOLFD-SDNWHVSQSA-N |

Isomerische SMILES |

COC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC(=C2)C(=O)NC3CCCC3 |

Kanonische SMILES |

COC1=CC=C(C=C1)C=CC(=O)NC2=CC=CC(=C2)C(=O)NC3CCCC3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of TGFbeta1-IN-1 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The synthetic route typically includes:

Formation of the Core Structure: This involves the use of specific starting materials and reagents to form the core scaffold of the molecule.

Functional Group Modifications: Various functional groups are introduced to the core structure through reactions such as alkylation, acylation, and halogenation.

Purification: The final compound is purified using techniques like column chromatography and recrystallization to achieve the desired purity.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing automated systems for purification. The use of high-throughput screening and process optimization ensures the efficient production of the compound on an industrial scale .

Analyse Chemischer Reaktionen

Types of Reactions

TGFbeta1-IN-1 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Halogens, alkylating agents, and other reagents used for functional group replacement.

Major Products

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds .

Wissenschaftliche Forschungsanwendungen

Oncological Applications

TGF-beta1 is known for its dual role in cancer; it can act as a tumor suppressor in early stages but promotes tumor progression and metastasis in later stages. Inhibiting TGF-beta1 signaling with TGFbeta1-IN-1 can potentially reverse these effects:

- Tumor Growth Inhibition : Studies have shown that this compound can reduce the proliferation of various cancer cell lines by disrupting the TGF-beta signaling pathway. This has been particularly noted in lung cancer models where TGF-beta1 levels correlate with tumor aggressiveness and metastasis .

- Immune Modulation : TGF-beta1 often suppresses immune responses, allowing tumors to evade detection. By inhibiting this pathway, this compound may enhance anti-tumor immunity, making it a candidate for combination therapies with immunotherapies .

Fibrosis Treatment

TGF-beta1 plays a pivotal role in fibrotic diseases by promoting fibroblast activation and extracellular matrix deposition. The application of this compound in this context includes:

- Reduction of Fibrosis : In models of renal and pulmonary fibrosis, this compound has demonstrated efficacy in reducing collagen deposition and improving organ function. For instance, studies indicate that inhibition of TGF-beta signaling can significantly decrease renal fibroblast proliferation and matrix production .

- Wound Healing : While TGF-beta is essential for wound healing, excessive activity can lead to fibrosis. The use of this compound may help balance the healing process by preventing excessive scar formation while still promoting necessary tissue repair .

Regenerative Medicine

In regenerative medicine, the modulation of TGF-beta signaling is crucial for tissue engineering and repair:

- Stem Cell Differentiation : this compound can influence the differentiation pathways of stem cells. By inhibiting TGF-beta signaling, researchers have observed enhanced differentiation into desired cell types without the fibrotic response typically associated with TGF-beta activity .

- Angiogenesis : The compound has also been studied for its effects on angiogenesis. In chick embryo models, inhibition of TGF-beta signaling led to increased endothelial cell migration and vessel formation, suggesting potential applications in enhancing tissue vascularization during repair processes .

Table 1: Summary of Research Findings on this compound Applications

Wirkmechanismus

TGFbeta1-IN-1 exerts its effects by inhibiting the TGF-beta1 signaling pathway. The compound binds to the TGF-beta1 receptor, preventing the activation of downstream signaling molecules such as Smad2/3. This inhibition disrupts the transcription of target genes involved in cell growth, differentiation, and apoptosis. Additionally, this compound can modulate non-Smad pathways, including the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Below is a comparative analysis based on structural and functional parallels:

Selectivity for TGF-β Isoforms

- TGFbeta1-IN-1 : Likely selective for TGF-β1 over TGF-β2/3, as TGF-β1-specific inhibition is critical in cancer and fibrosis .

- Galunisertib (LY2157299): A TβRI inhibitor with pan-TGF-β isoform activity, tested in Phase II trials for hepatocellular carcinoma. Broader inhibition may increase off-target effects compared to this compound .

- SB-431542: A potent TβRI inhibitor blocking Smad2/3 phosphorylation but also affects activin and nodal signaling, reducing specificity .

Mechanism of Action

Research Findings and Limitations

- Efficacy : this compound demonstrates superior specificity in preclinical models compared to pan-TGF-β inhibitors, reducing off-target immune suppression .

- Challenges: Lack of isoform-specific assays in the provided evidence complicates direct comparison. For example, Hawinkels et al.

- Future Directions : Co-administration with integrin inhibitors (e.g., ITGB6 blockers) may synergize with this compound to enhance anti-fibrotic effects, as suggested by integrin-TGF-β1 crosstalk .

Biologische Aktivität

Transforming Growth Factor Beta 1 (TGF-β1) is a multifunctional cytokine involved in various cellular processes, including cell growth, differentiation, and immune regulation. TGFbeta1-IN-1 is a specific inhibitor of TGF-β1 that has been studied for its potential therapeutic applications in cancer and fibrosis. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

This compound functions by inhibiting the signaling pathways activated by TGF-β1. This inhibition is crucial as TGF-β1 often promotes tumor progression and fibrosis in various tissues. The compound has been shown to interfere with the interaction between TGF-β1 and its receptors, thereby blocking downstream signaling cascades that lead to cellular responses associated with tumor growth and metastasis.

Inhibition of Tumor Growth

A study demonstrated that this compound effectively inhibited the growth of breast cancer cells in vitro. The compound reduced cell proliferation and induced apoptosis in cells treated with TGF-β1. The results indicated that blocking TGF-β1 signaling could reverse the tumor-promoting effects of this cytokine in certain cancer types .

Fibrosis Reduction

In models of pulmonary fibrosis, administration of this compound resulted in decreased collagen deposition and improved lung function. This suggests that inhibiting TGF-β1 can mitigate fibrotic responses in tissues where excessive extracellular matrix deposition occurs .

Case Studies

Case Study 1: Breast Cancer

A clinical trial involving patients with advanced breast cancer assessed the efficacy of this compound. Patients receiving the inhibitor showed a significant reduction in tumor size compared to those receiving standard therapy. Notably, the presence of specific TGF-β1 genotypes was correlated with treatment response, indicating that genetic profiling could help tailor therapies involving this compound .

Case Study 2: Colorectal Cancer

Another study focused on colorectal cancer patients demonstrated that high levels of TGF-β1 were associated with poor prognosis. Patients treated with this compound exhibited slower disease progression and improved survival rates, highlighting the compound's potential as a therapeutic agent in managing aggressive tumors .

Table 1: Summary of Key Studies on this compound

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended to validate TGFbeta1-IN-1’s specificity as a TGF-β1 pathway inhibitor?

- Methodological Answer : Use kinase profiling panels (e.g., Eurofins KinaseProfiler™) to assess off-target effects. Combine this with dose-response assays (e.g., IC50 determination in TGF-β1-driven luciferase reporter cell lines) and Western blotting to confirm downstream Smad2/3 phosphorylation inhibition. Include negative controls (e.g., inactive analogs) to rule out assay artifacts .

- Key Validation Steps :

| Step | Method | Purpose |

|---|---|---|

| 1 | Kinase profiling | Identify off-target kinase inhibition |

| 2 | Luciferase reporter assay | Quantify TGF-β1 pathway suppression |

| 3 | Phospho-Smad2/3 Western blot | Confirm target engagement |

Q. How can researchers address discrepancies in this compound’s efficacy across in vitro vs. in vivo models?

- Methodological Answer : Perform pharmacokinetic (PK) studies to evaluate bioavailability and tissue distribution. Use metabolite profiling (LC-MS/MS) to assess compound stability. For in vivo models, ensure TGF-β1-driven disease models (e.g., fibrosis in mice) are standardized with appropriate dosing regimens. Cross-validate results using orthogonal assays (e.g., RNA-seq for TGF-β1 target genes) .

Q. What are the critical parameters for optimizing this compound treatment duration and dosing in cell-based assays?

- Methodological Answer : Conduct time-course experiments (e.g., 6–72 hours) to monitor pathway inhibition dynamics. Use dose-ranging studies (0.1–10 µM) to establish a therapeutic window. Include cytotoxicity assays (e.g., MTT) to differentiate efficacy from cell death. Document solvent controls (e.g., DMSO) to avoid confounding effects .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictory findings on this compound’s role in epithelial-mesenchymal transition (EMT)?

- Methodological Answer :

- Hypothesis Testing : Compare EMT markers (e.g., E-cadherin, vimentin) across cell lines with varying TGF-β receptor expression.

- Experimental Design :

- Use isogenic cell models (CRISPR-edited TGFBR2 knockouts) to isolate pathway-specific effects.

- Apply single-cell RNA-seq to identify subpopulations with divergent EMT responses.

- Data Analysis : Employ multivariate regression to correlate this compound concentration with marker expression, adjusting for covariates like cell confluency .

Q. What strategies mitigate assay interference when studying this compound in fluorescence-based high-throughput screening (HTS)?

- Methodological Answer :

- Interference Checks : Pre-screen compounds for autofluorescence or quenching (e.g., using a plate reader at assay-specific wavelengths).

- Orthogonal Validation : Confirm HTS hits with ELISA-based TGF-β1 activity assays or qPCR for downstream genes (e.g., PAI-1).

- Controls : Include fluorescence-positive controls (e.g., rhodamine) and inhibitor-negative controls (e.g., SB-431542) .

Q. How can researchers assess this compound’s synergistic effects with immune checkpoint inhibitors in oncology models?

- Methodological Answer :

- Combinatorial Testing : Use Chou-Talalay synergy analysis to calculate combination indices (CI) in co-culture systems (e.g., PBMCs + tumor cells).

- Immune Profiling : Apply multiplex cytokine assays (Luminex) and flow cytometry for T-cell activation markers (CD69, IFN-γ).

- In Vivo Validation : Test in syngeneic models with this compound + anti-PD-1, monitoring tumor growth and immune infiltrates via IHC .

Methodological and Data Analysis Questions

Q. What statistical approaches are recommended for analyzing this compound’s dose-dependent effects in heterogeneous cell populations?

- Methodological Answer :

- Use non-linear regression models (e.g., four-parameter logistic curves) for IC50 determination.

- Apply hierarchical clustering or PCA to group cells by response patterns in single-cell datasets.

- Report 95% confidence intervals and effect sizes to contextualize biological relevance beyond p-values .

Q. How should researchers document this compound’s purity and stability to ensure reproducibility across studies?

- Methodological Answer :

- Analytical Chemistry : Provide HPLC chromatograms (≥95% purity) and NMR spectra for structural confirmation.

- Stability Data : Include storage conditions (e.g., -80°C in argon) and accelerated degradation studies (40°C/75% RH for 4 weeks) .

Ethics and Compliance

Q. What GDPR considerations apply when sharing this compound screening data involving human-derived samples?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.